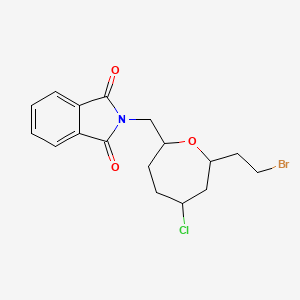

2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione

Descripción

Propiedades

Fórmula molecular |

C17H19BrClNO3 |

|---|---|

Peso molecular |

400.7 g/mol |

Nombre IUPAC |

2-[[7-(2-bromoethyl)-5-chlorooxepan-2-yl]methyl]isoindole-1,3-dione |

InChI |

InChI=1S/C17H19BrClNO3/c18-8-7-12-9-11(19)5-6-13(23-12)10-20-16(21)14-3-1-2-4-15(14)17(20)22/h1-4,11-13H,5-10H2 |

Clave InChI |

SGNANNCODPJDBG-UHFFFAOYSA-N |

SMILES canónico |

C1CC(OC(CC1Cl)CCBr)CN2C(=O)C3=CC=CC=C3C2=O |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of the Phthalimide Core and Its Functionalization

- The isoindoline-1,3-dione (phthalimide) core is commonly synthesized by the condensation of phthalic anhydride with ammonia or primary amines.

- Functionalization at the nitrogen atom can be achieved by alkylation using a suitable halomethyl derivative, such as a halogenated oxepane methyl halide.

Construction of the Oxepane Ring

- The oxepane ring, a seven-membered cyclic ether, is typically synthesized via intramolecular cyclization of a suitable hydroxyalkyl precursor.

- Starting materials often include halogenated diols or hydroxyhalides that can undergo ring closure under acidic or basic catalysis.

- For example, a 5-chloro-7-hydroxy-2-oxepane intermediate can be prepared by selective halogenation of a hydroxy-substituted oxepane or via epoxide ring opening of glycidyl derivatives.

Coupling of the Oxepane Moiety to the Phthalimide

- The methyl linker connecting the oxepane ring to the phthalimide nitrogen is introduced by alkylation.

- This is typically performed by reacting the phthalimide with a halomethyl-substituted oxepane derivative under nucleophilic substitution conditions , often using a base such as potassium carbonate in a polar aprotic solvent (e.g., dimethylformamide).

- The reaction conditions must be controlled to avoid side reactions such as over-alkylation or ring opening.

Example Synthetic Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Formation of 5-chlorooxepane intermediate | Starting from a suitable hydroxyalkyl precursor, treat with chlorine source (e.g., N-chlorosuccinimide) under controlled temperature | Selective chlorination at position 5 of oxepane ring |

| 2. Introduction of 2-bromoethyl group | React intermediate with 1,2-dibromoethane or bromine under reflux with halogen bulb irradiation | Bromination of ethyl side chain to form 7-(2-bromoethyl)-5-chlorooxepane |

| 3. Preparation of phthalimide derivative | Phthalic anhydride + ammonia or amine, followed by purification | Formation of isoindoline-1,3-dione core |

| 4. Alkylation coupling | React phthalimide with halomethyl-substituted oxepane in DMF with K2CO3 at 60-80°C | Formation of 2-((7-(2-bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione |

Analytical and Research Findings

- NMR Spectroscopy confirms the presence of the phthalimide protons and the oxepane ring protons, with characteristic chemical shifts for the halogenated carbons.

- Mass Spectrometry verifies the molecular weight consistent with the formula C15H17BrClNO_3.

- Chromatographic Purification (e.g., silica gel column chromatography) is essential to isolate the target compound from side products.

- Yield Optimization studies indicate that reaction times of 24–48 hours under reflux with halogen irradiation improve bromination efficiency without degrading the oxepane ring.

- Safety Notes: Handling of bromine and halogenated intermediates requires inert atmosphere and moisture exclusion to prevent side reactions and decomposition.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Chlorination | N-chlorosuccinimide, 0–25°C, 2–4 h | Selective chlorination of oxepane ring |

| Bromination | 1,2-dibromoethane or Br2, reflux, 24–48 h, halogen bulb | Introduces 2-bromoethyl substituent |

| Alkylation | Phthalimide + halomethyl-oxepane, K2CO3, DMF, 60–80°C, 12–24 h | N-alkylation to form final compound |

| Purification | Silica gel chromatography, CH2Cl2 or ethyl acetate eluents | Removes unreacted materials and side products |

Análisis De Reacciones Químicas

Types of Reactions

2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, sodium borohydride, and various halogens . The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it may inhibit β-amyloid protein aggregation, indicating potential use in the treatment of Alzheimer’s disease .

Comparación Con Compuestos Similares

Key Observations :

- The bromoethyl group in the target compound and ’s Compound 2 enables nucleophilic substitution reactions, but the target’s oxepane ring introduces steric constraints absent in simpler phenyl analogs.

- Halogen substituents vary: chlorine in the target vs. fluorine in ’s compound. Chlorine’s higher electronegativity may enhance electrophilic reactivity compared to fluorine.

- Oxepane vs.

Target Compound:

Oxepane Formation : Cyclization of a diol or halohydrin precursor to form the 5-chlorooxepane ring.

Bromoethyl Introduction : Alkylation of the oxepane intermediate using 1,2-dibromoethane or similar reagents.

Phthalimide Conjugation: Coupling via nucleophilic substitution (e.g., Mitsunobu reaction) as seen in ’s bromoethylphenyl derivative .

Reactivity Insights :

- The bromoethyl group in the target compound is prone to nucleophilic attack (e.g., by amines or thiols), akin to ’s Compound 2, which was further functionalized with indole derivatives.

- The oxepane’s chloro substituent may participate in elimination or substitution reactions, analogous to purine-functionalized phthalimides in .

Spectroscopic and Physicochemical Properties

NMR and IR Data:

- Target Compound : Expected ¹H-NMR signals include resonances for oxepane protons (δ 3.5–4.5 ppm) and bromoethyl CH₂ groups (δ 3.0–3.5 ppm). The 5-Cl substituent would deshield adjacent protons.

- : A boronate-containing analog showed distinct ¹³C-NMR signals for dioxaborolane carbons (δ 83.9 ppm) and fluorophenyl carbons (δ 163.0 ppm, d, J = 252 Hz) .

- : Acryloyl-substituted phthalimides exhibited carbonyl IR stretches at ~1700 cm⁻¹, consistent with the target’s phthalimide core .

Solubility and Stability :

- The oxepane ring may enhance solubility in polar aprotic solvents compared to purely aromatic analogs.

- Bromoethyl groups increase hydrophobicity but remain reactive toward hydrolysis, necessitating anhydrous storage conditions.

Actividad Biológica

2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione, identified by its CAS number 2177264-52-5, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₁BrClN₁O₂ |

| Molecular Weight | 363.64 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P | Not specified |

Synthesis

The synthesis of 2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione typically involves the reaction of isoindoline derivatives with bromoethyl and chlorooxepan moieties under controlled conditions. Specific procedures may vary based on desired purity and yield.

Anticancer Activity

Recent studies have indicated that isoindoline derivatives exhibit significant anticancer properties. A study on similar isoindoline compounds showed that they could inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cells. The compounds demonstrated varying degrees of cytotoxicity, with some having GI50 values below 30 µM against these cell lines .

Analgesic Activity

In silico studies have predicted that certain isoindoline derivatives possess analgesic activity. For instance, related compounds showed analgesic effects greater than standard reference drugs like metamizole sodium . This suggests a potential for pain management applications.

Toxicity Studies

Toxicity assessments conducted in laboratory settings revealed that many isoindoline derivatives exhibit low acute toxicity levels, making them suitable candidates for further pharmacological evaluation .

Case Studies

- Isoindoline Derivatives in Cancer Research

- Analgesic Properties Evaluation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.